molecular formula C13H10N4 B11741105 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile

Cat. No.: B11741105
M. Wt: 222.24 g/mol
InChI Key: XOWPPFGMBUWMBZ-UHEWTUPOSA-N
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Description

2-Amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile is a Schiff base derived from cinnamaldehyde and diaminomaleonitrile (DAMN). Its synthesis involves condensation of cinnamaldehyde with DAMN, followed by characterization via IR, NMR, and HRMS .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile

InChI

InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12?,17-8?

InChI Key

XOWPPFGMBUWMBZ-UHEWTUPOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC(=C(C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with an appropriate aldehyde or ketone. For instance, one common method involves the condensation of diaminomaleonitrile with 4-(N,N-diethylamino)salicylaldehyde under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Allylideneamino Group

The allylideneamino moiety is a critical structural feature influencing electronic and steric properties. Key derivatives include:

Compound Name Substituent (R) Key Properties References
Target compound Phenyl (C₆H₅) Planar geometry; used in corrosion inhibition studies
(Z)-2-Amino-3-[(E)-benzylideneamino] derivative Benzylidene (C₆H₅CH=) Monoclinic crystal system (P21/c), N–H⋯N hydrogen bonding, m.p. 463 K
2-Amino-3-[(2-thienylmethylidene)amino] derivative Thienyl (C₄H₃S) Sulfur-containing; altered electronic properties due to S-atom lone pairs
(2Z)-2-Amino-3-[(E)-(3,4-dihydroxyphenyl) derivative 3,4-Dihydroxyphenyl (C₆H₃(OH)₂) Enhanced solubility via H-bonding; potential pharmacological applications
2-Amino-3-[3-(4-dimethylamino-phenyl)-allylideneamino] derivative 4-Dimethylaminophenyl (NMe₂-C₆H₄) Electron-donating NMe₂ group; red-shifted absorption spectra
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, while electron-donating groups (e.g., NMe₂) increase π-conjugation .
  • Steric Effects : Bulky substituents (e.g., naphthyl) disrupt molecular packing, reducing crystallinity .

Structural and Crystallographic Comparisons

Crystal structures of related compounds reveal distinct packing patterns and intermolecular interactions:

Compound Crystal System Space Group Hydrogen Bonding Patterns Unit Cell Parameters (Å, °) References
Target compound Not reported Likely N–H⋯N networks (inferred from analogs)
(Z)-2-Amino-3-[(E)-benzylideneamino] derivative Monoclinic P21/c N–H⋯N chains along [100]; C–H⋯π interactions a = 6.9569, b = 22.796, c = 13.516, β = 100.98°
2-Amino-3-[(2-hydroxy-3-methyl-benzylidene)amino] derivative Triclinic P 1 O–H⋯N and N–H⋯O bonds forming dimers a = 7.329, b = 7.840, c = 10.245, α = 103.8°, β = 91.5°, γ = 115.8°
  • Hydrogen Bonding : The benzylidene derivative forms 1D chains via N–H⋯N bonds, whereas hydroxyl-substituted analogs (e.g., dihydroxyphenyl) exhibit 2D networks through O–H⋯N interactions .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., –OH) improve solubility in polar solvents like ethanol or DMSO .

Biological Activity

2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile, also known as a Schiff base compound, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
IUPAC Name2-amino-3-{[(E)-3-phenylprop-2-enylidene]amino}but-2-enedinitrile
InChI KeyXOWPPFGMBUWMBZ-UHEWTUPOSA-N

The presence of an amino group, a phenylprop-2-en-1-ylidene group, and a but-2-enedinitrile moiety contributes to its diverse reactivity and biological potential.

Mechanisms of Biological Activity

Research indicates that 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile exhibits several biological activities primarily through interactions with specific molecular targets:

  • Anticancer Activity : Derivatives of this compound have shown promising anticancer properties by inhibiting the proliferation of cancer cells. The mechanism often involves the targeting of proteins associated with cell cycle regulation and apoptosis pathways .
  • Coordination Chemistry : The compound can form complexes with metal ions, which may exhibit fluorescence or other detectable properties. This characteristic is utilized in developing sensors and bioluminescent materials.
  • Enzyme Inhibition : Studies have suggested that this compound can inhibit certain enzymes, thereby affecting metabolic pathways critical for cell survival and proliferation .

Anticancer Research

A study conducted on the effects of 2-amino derivatives on breast cancer cell lines revealed that these compounds could induce apoptosis in MCF-7 cells while inhibiting growth in non-tumorigenic MCF-12A cells. The findings indicated a dose-dependent relationship between compound concentration and biological response, highlighting its potential as an anticancer agent .

Coordination Complexes

In another investigation, the coordination properties of this Schiff base were explored in relation to transition metals. The binding affinity and resulting photophysical properties were analyzed using spectroscopic methods, demonstrating enhanced stability and reactivity compared to similar compounds.

Comparative Analysis with Similar Compounds

The biological activity of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile can be compared to other Schiff bases:

Compound NameAnticancer ActivityCoordination Properties
2-amino-3-{[(E)-3-(4-dimethylaminophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrileModerateHigh
2-amino-3-{[(E)-3-(2-pyridyl)prop-2-en-1-ylidene]amino}but-2-enedinitrileHighModerate

This comparison illustrates that while there are similarities in structure, variations in substituents significantly impact their biological activities and applications .

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